N,N-Diethylcinnamamide

Descripción general

Descripción

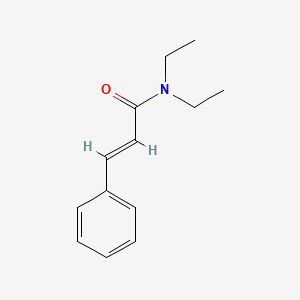

N,N-Diethylcinnamamide is a chemical compound with the molecular formula C13H17NO . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of N,N-Diethylcinnamamide involves various techniques. One method involves the direct condensation of carboxylic acids and amines in the presence of TiCl4 . The amidation reaction is performed in pyridine at 85 °C with a wide range of substrates providing the corresponding amide products .Molecular Structure Analysis

The molecular structure of N,N-Diethylcinnamamide is characterized by its molecular formula C13H17NO . More detailed structural analysis would require specific experimental techniques such as X-ray diffraction or NMR spectroscopy.Chemical Reactions Analysis

N,N-Diethylcinnamamide participates in various chemical reactions. For instance, it has been used in the synthesis of amides via the direct condensation of carboxylic acids and amines . It also reacts with bromine azide or bromine .Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Diethylcinnamamide can be inferred from its molecular structure. It is a compound with the molecular formula C13H17NO . Detailed information about its physical and chemical properties would require specific experimental measurements.Aplicaciones Científicas De Investigación

- Amidation Reactions : As demonstrated in research, N,N-Diethylcinnamamide can be synthesized through direct amidation of cinnamic acid with diethylamine using boric acid as a catalyst . This reaction pathway provides a straightforward method for obtaining cinnamamide derivatives.

- Biocatalysis : Enzymatic approaches, such as biocatalysis, have also been explored for synthesizing cinnamamide derivatives . These green technologies offer efficient and sustainable alternatives.

- Characterization Techniques : ATR-FTIR and 1H-NMR spectroscopy are commonly used to identify and characterize N,N-Diethylcinnamamide in synthesized samples . These techniques provide valuable insights into its molecular structure.

Organic Synthesis and Chemical Reactions

Analytical Chemistry and Spectroscopy

Direcciones Futuras

Mecanismo De Acción

Target of Action

N,N-Diethylcinnamamide is a derivative of cinnamamideFor instance, some cinnamamide derivatives have demonstrated inhibitory activity against α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex sugars into glucose. Inhibition of α-glucosidase can help manage blood sugar levels, particularly in individuals with diabetes.

Mode of Action

Based on the known actions of similar compounds, it is plausible that n,n-diethylcinnamamide interacts with its target enzyme, α-glucosidase, by binding to its active site and preventing the enzyme from catalyzing its normal reactions . This results in decreased breakdown of complex carbohydrates, thereby reducing the release of glucose into the bloodstream.

Biochemical Pathways

The primary biochemical pathway affected by N,N-Diethylcinnamamide, given its potential α-glucosidase inhibitory activity, would be carbohydrate digestion and absorption. By inhibiting α-glucosidase, N,N-Diethylcinnamamide could slow down the breakdown of complex carbohydrates into glucose, thus reducing postprandial (after-meal) blood sugar spikes .

Result of Action

The molecular and cellular effects of N,N-Diethylcinnamamide’s action would likely involve a reduction in the activity of α-glucosidase, leading to a decrease in the rate of carbohydrate digestion. This could result in lower postprandial blood glucose levels, which could be beneficial for managing blood sugar levels in individuals with diabetes .

Propiedades

IUPAC Name |

(E)-N,N-diethyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYVMSJRMMFSQO-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethylcinnamamide | |

CAS RN |

3680-04-4 | |

| Record name | N,N-Diethylcinnamamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline](/img/structure/B1621548.png)

![1-[4-(Ethylamino)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B1621555.png)

![Methyl 2-[(ethoxymethylene)amino]benzoate](/img/structure/B1621565.png)

![3-[[2-(2-Pyridyl)ethyl]amino]propanenitrile](/img/structure/B1621566.png)